2-Cyclopropyl-1-methoxypropan-2-amine
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Overview
Description
2-Cyclopropyl-1-methoxypropan-2-amine is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its cyclopropyl group attached to a methoxypropan-2-amine structure, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-methoxypropan-2-amine can be achieved through various methods. One common approach involves the transamination of methoxyacetone and isopropylamine using a biocatalyst . This process is optimized through the integration of molecular biology, fermentation, enzymology, and engineering disciplines to overcome kinetic, stability, and thermodynamic constraints. The reaction is typically carried out under vacuum conditions at 50°C, resulting in high yields and enantiomeric excess .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale biocatalytic processes. These processes are designed to meet economic targets applicable to agrochemical manufacturing. The biocatalytic production method ensures high productivity and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-methoxypropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different functionalized amines .
Scientific Research Applications
2-Cyclopropyl-1-methoxypropan-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biocatalytic reactions. It is known to undergo reductive amination, where it is converted into chiral amines and amino alcohols by amine dehydrogenases . These reactions are crucial for the synthesis of optically active molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Cyclopropyl-1-methoxypropan-2-amine can be compared with other similar compounds, such as:
1-Methoxypropan-2-amine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the methoxypropan-2-amine structure.
Methoxyisopropylamine: Shares the methoxy and amine groups but differs in the overall structure
The uniqueness of this compound lies in its combination of the cyclopropyl group with the methoxypropan-2-amine structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-cyclopropyl-1-methoxypropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(8,5-9-2)6-3-4-6/h6H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBUNNFEOHVPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C1CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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